2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide is a useful research compound. Its molecular formula is C19H30ClN3O2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.2026549 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Chemistry : A study focused on the synthesis and substitution of related compounds, discussing the addition of chlorine to various derivatives and their treatment with different agents, leading to the creation of compounds with potential applications in diverse fields, including pharmacology and materials science (Yoshimura, Sugiyama, & Nakamura, 1973).
- Chemical Transformations : Research on the synthesis and molecular docking of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides explored for their potential as tyrosinase and melanin inhibitors. This work highlights the compound's applications in developing depigmentation drugs with minimum side effects (Raza et al., 2019).
Pharmacological Applications
- Antimicrobial Properties : Arylsubstituted Halogen(thiocyanato)amides containing 4-acetylphenyl fragment have been synthesized, displaying significant antibacterial and antifungal activities. This research suggests the potential use of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
- Antinociceptive Activity : The synthesis and evaluation of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have been explored for their antinociceptive activity, presenting a potential for developing new pain management therapies (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Material Science Applications
- Polyamide Synthesis : Studies on the syntheses of polyamides containing theophylline and thymine, through reactions involving 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid and 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid, demonstrate applications in creating polymers with potential biomedical and technological applications (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClN3O2/c1-14-12-17(13-15(2)18(14)20)25-16(3)19(24)21-6-5-7-23-10-8-22(4)9-11-23/h12-13,16H,5-11H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUCCSLBFDDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCCCN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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